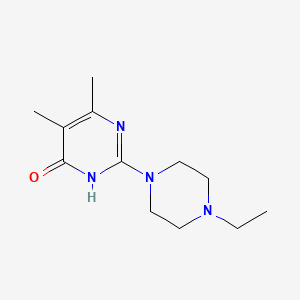

2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Beschreibung

2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (molecular formula: C₁₂H₂₀N₄O, molecular weight: 236.31 g/mol) is a pyrimidinone derivative featuring a 4-ethylpiperazine substituent at the 2-position and methyl groups at the 5- and 6-positions of the pyrimidinone core . This compound is primarily utilized in pharmaceutical research, particularly in screening studies due to its heterocyclic framework, which is common in bioactive molecules.

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-4-15-5-7-16(8-6-15)12-13-10(3)9(2)11(17)14-12/h4-8H2,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFWLFLEWRENNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-ethylpiperazine with a suitable pyrimidine precursor. One common method involves the condensation of 4-ethylpiperazine with 5,6-dimethyl-2-chloropyrimidine under reflux conditions in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is usually carried out under an inert nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of various piperazine derivatives with pyrimidine precursors. The compound's structure includes a piperazine ring, which is known for enhancing the pharmacological properties of many drugs due to its ability to interact with various biological targets.

Key Synthesis Methods:

- Pyrimidine Derivatives: The compound can be synthesized using substituted pyrimidines that provide the necessary framework for biological activity.

- Piperazine Modifications: Variations in the piperazine substituents can lead to different pharmacological profiles, making it a versatile scaffold in drug design .

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antitumor Activity

Studies indicate that pyrimidine derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar derivatives have shown activity against various bacterial strains, suggesting potential as an antibiotic agent. This is particularly relevant given the rising concern over antibiotic resistance .

Neuropharmacological Effects

The piperazine component is associated with activity at serotonin and dopamine receptors, which are critical in treating psychiatric disorders. Compounds like this compound may exhibit anxiolytic or antidepressant effects through these mechanisms .

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

Antidepressants and Anxiolytics

Due to its interaction with neurotransmitter systems, it may serve as a scaffold for developing new antidepressants or anxiolytics, targeting serotonin and dopamine receptors effectively.

Anticancer Agents

With demonstrated antitumor activity, this compound could be further developed into anticancer therapies, particularly for types of cancer resistant to current treatments.

Antimicrobial Drugs

The antimicrobial properties suggest applications in developing new antibiotics, especially those targeting resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to this compound:

Wirkmechanismus

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-kB) and endoplasmic reticulum chaperones.

Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased production of inflammatory cytokines and protection against cell apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s key structural feature is the 4-ethylpiperazine group, which distinguishes it from other pyrimidinone derivatives. Below is a comparison with closely related analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Piperazine vs. Aromatic Amines: The target compound’s 4-ethylpiperazine group introduces a basic, aliphatic amine, likely enhancing solubility and bioavailability compared to aromatic amino substituents (e.g., ethoxyphenylamino in ).

- Thienyl-Pyrazole Hybrid : The compound in replaces the piperazine with a sulfur-containing heterocycle, which may influence electronic properties and binding interactions.

Pharmacological and Physicochemical Properties

Key Observations :

- STAT1 Inhibition: The quinazolinyl-pyrimidinone analog in shows modest activity, suggesting that bulkier substituents may reduce potency. The target compound’s ethylpiperazine group could offer improved steric compatibility with target proteins.

- Anti-inflammatory Potential: The pyridazinone derivative in highlights the therapeutic relevance of pyrimidinone scaffolds, though substituent choice critically modulates activity.

Biologische Aktivität

The compound 2-(4-ethylpiperazin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H15N3O

- Molecular Weight : 221.26 g/mol

- CAS Number : 66373-28-2

Structure

The compound features a pyrimidinone core with ethylpiperazine substituents, which are known to influence its biological interactions.

Pharmacological Effects

- Neuropharmacology : Studies indicate that derivatives of piperazine, including this compound, may exhibit activity as muscarinic receptor antagonists. This property is particularly relevant in the context of treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia .

- Dopamine Transporter Interaction : The compound's structure suggests potential interactions with the dopamine transporter (DAT), which is critical in the treatment of addiction and mood disorders. SAR studies have shown that modifications in the piperazine moiety can enhance binding affinity to DAT and serotonin transporters .

- Anticancer Activity : Preliminary investigations into related pyrimidine derivatives have suggested antiproliferative properties against various cancer cell lines, indicating a potential role in oncology .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds highlights that:

- The presence of electron-withdrawing groups significantly enhances binding affinity to target receptors.

- Modifications on the piperazine ring can lead to varied pharmacokinetic profiles, influencing both efficacy and safety .

Case Studies

- Alzheimer's Disease Model : A study evaluating a series of piperazine derivatives, including this compound, demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to enhanced cholinergic activity through muscarinic receptor modulation .

- Dopamine Reuptake Inhibition : In vitro assays showed that compounds structurally related to this compound exhibited potent inhibition of dopamine reuptake, suggesting therapeutic potential in treating cocaine addiction .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.